molecular formula C21H17N3O7S B11541299 4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate

4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate

Cat. No.: B11541299
M. Wt: 455.4 g/mol
InChI Key: PUTZGPMECQGJRJ-LPYMAVHISA-N
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Description

4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of functional groups, including hydroxyl, formamido, imino, methyl, nitro, and sulfonate groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-hydroxybenzaldehyde and 4-aminobenzene-1-sulfonic acid, followed by further functionalization to introduce the nitro and methyl groups. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxyl group yields quinones, while reduction of the nitro group results in amines.

Scientific Research Applications

4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE
  • 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE

Uniqueness

The uniqueness of 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C21H17N3O7S

Molecular Weight

455.4 g/mol

IUPAC Name

[4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methyl-3-nitrobenzenesulfonate

InChI

InChI=1S/C21H17N3O7S/c1-14-5-10-19(12-20(14)24(27)28)32(29,30)31-18-8-6-15(7-9-18)13-22-23-21(26)16-3-2-4-17(25)11-16/h2-13,25H,1H3,(H,23,26)/b22-13+

InChI Key

PUTZGPMECQGJRJ-LPYMAVHISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)O)[N+](=O)[O-]

Origin of Product

United States

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